Fenobam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

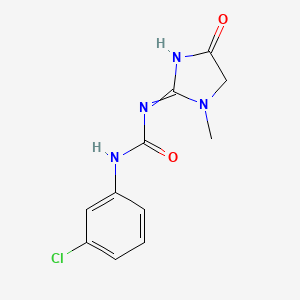

1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPQODZAOSWNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57653-26-6 | |

| Record name | Fenobam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57653-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenobam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fenobam's Mechanism of Action on mGluR5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenobam, a compound initially investigated for its anxiolytic properties, has been robustly characterized as a potent, selective, and non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its interaction with the mGluR5 signaling pathway. This compound acts at an allosteric site distinct from the glutamate binding domain, thereby offering a nuanced modulation of receptor activity.[2] Furthermore, it exhibits inverse agonist properties, capable of reducing the basal activity of mGluR5. This dual functionality underscores its potential as a therapeutic agent and a valuable tool for probing the physiological and pathological roles of mGluR5.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in brain regions associated with learning, memory, and pain perception. Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade primarily through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, chronic pain, and Fragile X syndrome, making it a significant target for drug discovery.

This compound, chemically known as N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea, emerged as a selective mGluR5 antagonist, not through targeted design, but from a re-evaluation of its previously unknown molecular target. Its non-competitive mechanism of action classifies it as an allosteric modulator, binding to a topographically distinct site from the orthosteric glutamate binding pocket. This property allows this compound to modulate the receptor's response to glutamate rather than directly competing with it.

Mechanism of Action: Allosteric Modulation and Inverse Agonism

This compound's primary mechanism of action is as a negative allosteric modulator (NAM) of mGluR5. This means it binds to an allosteric site on the receptor and reduces the affinity and/or efficacy of the orthosteric agonist, glutamate. This modulation results in a dampening of the downstream signaling cascade. It has been established that this compound shares a common allosteric binding site with MPEP (2-methyl-6-(phenylethynyl)pyridine), a prototypical mGluR5 NAM.

In addition to its NAM activity, this compound also displays inverse agonist properties. In systems with constitutive (basal) mGluR5 activity, this compound can decrease this activity, suggesting it can stabilize the receptor in an inactive conformation. This is a significant feature, as it implies that this compound can reduce mGluR5 signaling even in the absence of the endogenous agonist.

Signaling Pathway of mGluR5 and this compound's Point of Intervention

The canonical signaling pathway initiated by mGluR5 activation and the inhibitory effect of this compound are depicted below.

Quantitative Data

The potency and affinity of this compound at mGluR5 have been quantified in numerous studies. The following tables summarize key in vitro data for human and rat receptors.

Table 1: this compound Binding Affinity for mGluR5

| Species | Radioligand | Kd (nM) | Reference |

| Human | [3H]this compound | 31 ± 4 | |

| Rat | [3H]this compound | 54 ± 6 |

Table 2: this compound Functional Potency at mGluR5

| Species | Assay | Agonist | IC50 (nM) | Reference |

| Human | Quisqualate-evoked Ca2+ response | Quisqualate | 58 ± 2 | |

| Human | Basal mGluR5 activity (Inverse Agonism) | - | 84 ± 13 | |

| Rat | Inhibition of PI Hydrolysis | DHPG | 8.0 (Hippocampus) |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of well-established in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) of this compound for mGluR5.

Objective: To quantify the binding characteristics of [3H]this compound to cell membranes expressing mGluR5.

Materials:

-

HEK293 cells stably expressing human or rat mGluR5

-

Cell lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

[3H]this compound (radioligand)

-

Non-labeled this compound or other competing ligand (for determining non-specific binding)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-mGluR5 cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a defined amount of membrane protein (e.g., 3-20 µg) to each well.

-

For total binding, add a known concentration of [3H]this compound.

-

For non-specific binding, add [3H]this compound along with a high concentration of non-labeled this compound.

-

For competition assays, add [3H]this compound and varying concentrations of the competing compound.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments, plot specific binding against the concentration of [3H]this compound to determine Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50, from which the Ki can be calculated.

-

Intracellular Calcium Mobilization Assay

This functional assay is used to measure the inhibitory effect of this compound on mGluR5-mediated calcium release.

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing human or rat mGluR5

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

mGluR5 agonist (e.g., quisqualate, DHPG)

-

This compound

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescence plate reader (e.g., FlexStation, FLIPR)

Procedure:

-

Cell Plating:

-

Plate HEK293-mGluR5 cells in 96- or 384-well plates and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Incubate the cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.

-

-

Compound Incubation:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a specific concentration of the mGluR5 agonist (e.g., EC80 concentration of quisqualate) to all wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Normalize the data to the response of the agonist alone (100% activity) and a no-agonist control (0% activity).

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides another measure of Gq-coupled receptor activity by quantifying the accumulation of a downstream second messenger.

Objective: To assess the inhibitory effect of this compound on agonist-induced IP1 accumulation.

Materials:

-

HEK293 cells stably expressing human or rat mGluR5

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES, 10 mM LiCl)

-

mGluR5 agonist (e.g., DHPG)

-

This compound

-

IP1 HTRF assay kit

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating and Starvation:

-

Plate HEK293-mGluR5 cells and grow to confluency.

-

Optionally, starve the cells in serum-free medium prior to the assay.

-

-

Compound Incubation:

-

Aspirate the medium and add stimulation buffer containing varying concentrations of this compound.

-

Add the mGluR5 agonist.

-

Incubate for a specified time (e.g., 1 hour) at 37°C. Lithium chloride (LiCl) is included in the buffer to inhibit the degradation of IP1.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the HTRF assay kit manufacturer's protocol.

-

Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to the lysate.

-

Incubate to allow for the detection reaction to occur.

-

-

Measurement and Analysis:

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the ratio of the emission signals and determine the concentration of IP1 from a standard curve.

-

Plot the inhibition of agonist-induced IP1 accumulation against the log concentration of this compound to determine the IC50.

-

Conclusion

This compound serves as a quintessential example of a negative allosteric modulator with inverse agonist activity at the mGluR5 receptor. Its well-characterized mechanism of action, supported by robust quantitative data from a variety of in vitro and in vivo models, makes it an invaluable tool for CNS drug discovery and for elucidating the complex roles of mGluR5 in health and disease. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other mGluR5 modulators, facilitating reproducibility and advancing our understanding of this important therapeutic target. The non-competitive nature of this compound's interaction with mGluR5 highlights the potential for developing allosteric modulators with improved therapeutic windows compared to traditional orthosteric ligands.

References

- 1. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A refinement to the formalin test in mice | F1000Research [f1000research.com]

- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

Fenobam as a Negative Allosteric Modulator of mGluR5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenobam, initially investigated as a non-benzodiazepine anxiolytic, has been identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This guide provides a comprehensive technical overview of this compound's core mechanism of action, detailing its interaction with mGluR5 and the subsequent impact on intracellular signaling pathways. We present a compilation of quantitative data from various in vitro and in vivo studies, structured for comparative analysis. Furthermore, this document outlines detailed experimental protocols for key assays used to characterize this compound and other mGluR5 NAMs, including radioligand binding and intracellular calcium mobilization assays. Visual diagrams generated using Graphviz are provided to illustrate the mGluR5 signaling cascade, a representative experimental workflow, and the logical framework of this compound's modulatory effects. This guide is intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of this compound's properties and its potential as a therapeutic agent.

Introduction: The Role of mGluR5 in Neurological Function

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, Fragile X syndrome, and pain.[1]

This compound [N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea] is a small molecule that acts as a negative allosteric modulator of mGluR5.[2] Unlike orthosteric antagonists that compete with the endogenous ligand glutamate at its binding site, NAMs like this compound bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for and/or the efficacy of glutamate, thereby dampening downstream signaling.[2] this compound has been shown to exhibit anxiolytic and analgesic properties in preclinical and clinical studies.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, potency, and pharmacokinetic profile.

Table 1: In Vitro Binding Affinity and Potency of this compound at mGluR5

| Parameter | Species | Value | Reference(s) |

| IC50 | Human | 58 ± 2 nM | [2] |

| Human | 84 ± 13 nM (basal activity) | ||

| Kd | Human | 31 ± 4 nM | |

| Rat | 54 ± 6 nM | ||

| Ki | Human | 6.7 ± 0.7 nM (vs. [3H]MPEP) |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. Ki: Inhibitory constant.

Table 2: Pharmacokinetic Properties of this compound in Humans (Single Oral Dose)

| Dose | Cmax (ng/mL) | Tmax (hours) | Reference(s) |

| 50 mg | 0.8 - 49.2 | 2 - 4 | |

| 100 mg | 1.46 - 7.84 | 2 - 6 | |

| 150 mg | 0.64 - 187 | 2 - 6 | |

| 150 mg | 39.7 ± 18.4 (in Fragile X patients) | 3 |

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. Note the high inter-individual variability in pharmacokinetic parameters.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by modulating the canonical signaling pathway of mGluR5. Upon binding of glutamate, mGluR5, a Gq/11-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated Ca2+, activates protein kinase C (PKC). This compound, by binding to its allosteric site, attenuates this entire cascade.

Experimental Protocols

This section provides detailed methodologies for two key experiments used to characterize this compound's activity as an mGluR5 negative allosteric modulator.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of this compound to the mGluR5 receptor.

Objective: To quantify the interaction of this compound with the mGluR5 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human mGluR5.

-

[3H]-MPEP (a radiolabeled mGluR5 NAM).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture HEK293-mGluR5 cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

50 µL of assay buffer.

-

50 µL of various concentrations of unlabeled this compound (for competition assay) or assay buffer (for total binding).

-

50 µL of [3H]-MPEP at a fixed concentration (typically near its Kd value).

-

50 µL of the prepared cell membranes (typically 20-50 µg of protein).

-

-

To determine non-specific binding, add a high concentration of unlabeled MPEP (e.g., 10 µM) instead of this compound.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit mGluR5-mediated increases in intracellular calcium concentration.

Objective: To determine the functional potency (IC50) of this compound by measuring its inhibition of agonist-induced calcium release.

Materials:

-

HEK293 cells stably expressing human mGluR5.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

mGluR5 agonist (e.g., Glutamate or Quisqualate).

-

This compound.

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating:

-

Seed HEK293-mGluR5 cells into black-walled, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

-

-

Compound Addition and Incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the appropriate wells of the cell plate.

-

Incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Flux:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Using the instrument's liquid handling capabilities, add a pre-determined concentration of the mGluR5 agonist (typically the EC80 concentration) to all wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 90-120 seconds).

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to the response of the agonist alone (0% inhibition) and a control with no agonist (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Logical Relationships of this compound's Effects

The following diagram illustrates the logical progression from this compound's molecular interaction to its observed physiological effects.

Conclusion

This compound serves as a well-characterized example of a negative allosteric modulator of mGluR5. Its distinct mechanism of action, binding to a site separate from the orthosteric glutamate binding pocket, offers potential therapeutic advantages, including greater subtype selectivity and a ceiling effect on its modulatory activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on mGluR5-targeted therapies. Further investigation into the clinical efficacy and safety profile of this compound and other mGluR5 NAMs is warranted to fully realize their therapeutic potential for a range of neurological and psychiatric disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Serendipitous Journey of Fenobam: From a Shelved Anxiolytic to a Promising mGluR5 Modulator

An In-Depth Technical Guide on the Discovery and Development of Fenobam

Introduction

This compound, a compound with a fascinating history of rediscovery, has traversed a unique path in psychopharmacology. Initially synthesized and investigated as a non-benzodiazepine anxiolytic in the 1970s and 1980s by McNeil Laboratories, its development was halted due to a lack of a clear mechanism of action and mixed clinical results.[1] Two decades later, a high-throughput screen at Hoffmann-La Roche serendipitously identified this compound as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] This discovery revitalized interest in the compound, positioning it as a valuable tool for investigating the role of mGluR5 in various neurological and psychiatric disorders, including anxiety, pain, and Fragile X syndrome. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical development of this compound, with a focus on the experimental methodologies that have defined its scientific journey.

Discovery and Synthesis

Mechanism of Action: A New Target Revealed

The initial development of this compound was purely phenotypic, with researchers observing its anxiolytic effects in animal models without understanding its molecular target.[1] The turning point came in 2005 when researchers at Hoffmann-La Roche identified this compound as a potent, selective, and non-competitive antagonist of the mGluR5 receptor.[3] It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the glutamate binding site. This binding event changes the conformation of the receptor, reducing its response to glutamate. This compound also exhibits inverse agonist properties, meaning it can reduce the basal activity of the mGluR5 receptor even in the absence of glutamate.

mGluR5 Signaling Pathway

The metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with calcium, activates protein kinase C (PKC). This pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability. This compound, by inhibiting mGluR5, dampens this signaling cascade.

Preclinical Development

This compound has been extensively studied in various preclinical models to evaluate its efficacy and safety profile.

In Vitro Characterization

The initial characterization of this compound's interaction with the mGluR5 receptor involved a series of in vitro assays.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Species | Receptor | Value | Reference |

| IC₅₀ (Calcium Flux) | Human | mGluR5 | 58 ± 2 nM | |

| IC₅₀ (Basal Activity) | Human | mGluR5 | 84 ± 13 nM | |

| Kd ([³H]this compound Binding) | Rat | mGluR5 | 54 ± 6 nM | |

| Kd ([³H]this compound Binding) | Human | mGluR5 | 31 ± 4 nM | |

| Ki (vs. [³H]this compound) | Human | mGluR5 | 6.7 ± 0.7 nM (MPEP) |

Calcium Flux Assay:

-

Cell Culture: HEK293 cells stably expressing the human mGluR5 receptor are plated in black-walled, clear-bottomed 384-well plates and grown overnight.

-

Dye Loading: The growth medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.

-

Compound Addition: A baseline fluorescence is measured before the addition of this compound or vehicle.

-

Agonist Stimulation: After a short incubation with this compound, the cells are stimulated with a known mGluR5 agonist (e.g., quisqualate).

-

Fluorescence Measurement: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

Radioligand Binding Assay:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGluR5 receptor.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]this compound) and varying concentrations of the unlabeled test compound (this compound or other ligands).

-

Separation: The bound and free radioligand are separated by rapid filtration through a filter mat.

-

Radioactivity Measurement: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: Saturation binding experiments are used to determine the Kd (dissociation constant) and Bmax (receptor density). Competition binding experiments are used to determine the Ki (inhibition constant) of unlabeled ligands.

In Vivo Studies

This compound has demonstrated efficacy in several animal models of anxiety and pain.

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Endpoint | Effective Dose (p.o.) | Reference |

| Vogel Conflict Test | Rat | Increased punished drinking | 10-30 mg/kg | |

| Geller-Seifter Conflict Test | Rat | Increased punished responding | 10-30 mg/kg | |

| Stress-Induced Hyperthermia | Mouse | Reduction in hyperthermia | 10-30 mg/kg | |

| Formalin-Induced Pain | Mouse | Reduction in pain behavior | 30 mg/kg |

Vogel Conflict Test:

-

Water Deprivation: Rats are water-deprived for a period before the test.

-

Apparatus: The test is conducted in an operant chamber with a drinking spout.

-

Procedure: During the test session, every 20th lick of the drinking spout is paired with a mild electric shock to the feet, creating a conflict between the motivation to drink and the aversion to the shock.

-

Drug Administration: this compound or vehicle is administered orally prior to the test session.

-

Measurement: The number of shocks received (or punished licks) is recorded. Anxiolytic compounds increase the number of punished licks.

Geller-Seifter Conflict Test:

-

Training: Rats are trained to press a lever for a food reward on a variable-interval schedule.

-

Conflict Introduction: During certain periods, signaled by a specific cue, every lever press is rewarded with food but also punished with a mild foot shock.

-

Drug Administration: this compound or vehicle is administered before the test session.

-

Measurement: The number of lever presses during the punished and unpunished periods is recorded. Anxiolytic drugs selectively increase the rate of responding during the punished periods.

Clinical Development

The clinical history of this compound is marked by two distinct phases: its initial investigation as an anxiolytic and its later repurposing for Fragile X syndrome.

Early Trials in Anxiety

In the early 1980s, McNeil Laboratories conducted several clinical trials to evaluate this compound's efficacy as an anxiolytic. The results were mixed, with some studies showing efficacy comparable to diazepam, while others reported a lack of effect and psychostimulant-like side effects. These inconsistent findings, coupled with the unknown mechanism of action, led to the discontinuation of its development for anxiety.

Repurposing for Fragile X Syndrome

The discovery of this compound's role as an mGluR5 antagonist led to renewed clinical interest, particularly for Fragile X syndrome, a genetic disorder where mGluR5 signaling is thought to be dysregulated.

A pilot open-label, single-dose trial was conducted in adults with Fragile X syndrome to assess the safety, pharmacokinetics, and preliminary efficacy of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Adults with Fragile X Syndrome (150 mg single dose)

| Parameter | Value (Mean ± SEM) | Reference |

| Cmax (Peak Plasma Concentration) | 39.7 ± 18.4 ng/mL | |

| Tmax (Time to Peak Concentration) | 180 minutes |

-

Participants: Twelve adults with a confirmed DNA diagnosis of Fragile X syndrome were enrolled.

-

Study Design: This was an open-label, single-dose, dose-escalation study.

-

Dosage: Participants received a single oral dose of 50, 100, or 150 mg of this compound.

-

Pharmacokinetics: Blood samples were collected at multiple time points over 6 hours to determine the pharmacokinetic profile of this compound.

-

Safety and Tolerability: Vital signs and adverse events were monitored throughout the study.

-

Efficacy Measures: Exploratory outcome measures included prepulse inhibition (a measure of sensorimotor gating) and a continuous performance test (a measure of attention and inhibition).

The study found that this compound was well-tolerated, with no significant adverse events. While the pharmacokinetic profile showed high inter-individual variability, some participants showed improvements in prepulse inhibition. These promising preliminary results have paved the way for further investigation of mGluR5 antagonists in Fragile X syndrome.

Conclusion

The story of this compound is a compelling example of serendipity in drug discovery. Its journey from a discontinued anxiolytic with an unknown target to a well-characterized mGluR5 negative allosteric modulator has provided the scientific community with a valuable pharmacological tool. The extensive preclinical and clinical research has not only elucidated the crucial role of the mGluR5 receptor in various brain functions and disorders but has also opened new avenues for the development of targeted therapies for conditions like Fragile X syndrome. The detailed experimental protocols outlined in this guide provide a framework for future research aimed at further unraveling the therapeutic potential of this compound and other mGluR5 modulators.

References

Fenobam's Role in Glutamate Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenobam, a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), has garnered significant interest for its therapeutic potential in a range of neurological and psychiatric disorders. Initially developed as a non-benzodiazepine anxiolytic, its mechanism of action was later identified to be the modulation of glutamate signaling.[1][2] This technical guide provides an in-depth overview of this compound's interaction with mGluR5 and its impact on downstream signaling cascades. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and mGluR5

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its signaling is mediated by both ionotropic and metabotropic receptors. Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic plasticity. mGluR5, a member of the Group I mGluRs, is predominantly expressed postsynaptically and is coupled to Gq/11 G-proteins.[3][4] Upon activation by glutamate, mGluR5 initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

This compound exerts its effects not by competing with glutamate at the orthosteric binding site, but by binding to an allosteric site on the mGluR5 protein. This binding event changes the conformation of the receptor, reducing its affinity for and/or efficacy of glutamate. This compound has also been shown to possess inverse agonist properties, meaning it can reduce the basal, agonist-independent activity of mGluR5.

Quantitative Analysis of this compound-mGluR5 Interaction

The affinity and functional potency of this compound at mGluR5 have been characterized in numerous studies using radioligand binding assays and functional assays. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinities (Kd) for mGluR5

| Receptor Species | Radioligand | Preparation | Kd (nM) | Reference |

| Human | [3H]this compound | Recombinant HEK-293 cells | 31.1 ± 4.1 | |

| Rat | [3H]this compound | Recombinant HEK-293 cells | 53.6 ± 5.6 | |

| Human | [3H]this compound | Recombinant receptors | 31 | |

| Rat | [3H]this compound | Recombinant receptors | 54 |

Table 2: this compound Functional Potency (IC50) at mGluR5

| Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |

| Intracellular Calcium ([Ca2+]i) Response | Quisqualate | HEK-293 cells expressing human mGluR5 | 58 ± 2 | |

| Inhibition of Basal Activity (Inverse Agonism) | - | HEK-293 cells expressing human mGluR5 | 84 ± 13 | |

| Inhibition of Basal Activity (Inverse Agonism) | - | In vitro | 87 |

Signaling Pathways Modulated by this compound

This compound, by acting as a negative allosteric modulator of mGluR5, effectively dampens the downstream signaling cascade initiated by glutamate binding. The primary pathway affected is the Gq/PLC/IP3 signaling cascade.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with mGluR5.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the mGluR5 receptor.

a) Membrane Preparation:

-

HEK-293 cells stably expressing human or rat mGluR5 are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

b) Binding Assay:

-

A constant concentration of radiolabeled this compound (e.g., [3H]this compound) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled mGluR5 ligand.

-

The dissociation constant (Kd) is calculated by analyzing the competition binding data using non-linear regression.

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This functional assay measures the ability of this compound to inhibit mGluR5-mediated increases in intracellular calcium.

a) Cell Preparation:

-

HEK-293 cells expressing human mGluR5 are plated in a multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

-

The dye is allowed to de-esterify within the cells, becoming fluorescent upon binding to calcium.

b) Calcium Measurement:

-

The plate is placed in a fluorescence plate reader or a microscope equipped for calcium imaging.

-

A baseline fluorescence reading is established.

-

This compound or vehicle is added to the wells and incubated for a short period.

-

An mGluR5 agonist, such as quisqualate, is then added to stimulate the receptor.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded over time.

-

The inhibitory effect of this compound is determined by comparing the agonist-induced calcium response in the presence and absence of the compound.

-

The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

In Vivo Studies and Therapeutic Implications

Preclinical studies have demonstrated the efficacy of this compound in various animal models, suggesting its therapeutic potential for several CNS disorders.

-

Anxiety: this compound exhibits anxiolytic-like effects in rodent models of anxiety.

-

Pain: It has shown analgesic properties in models of inflammatory and neuropathic pain.

-

Fragile X Syndrome: this compound has been investigated as a potential treatment for Fragile X syndrome, a genetic disorder characterized by intellectual disability and behavioral challenges, due to the hypothesized hyper-function of the mGluR5 signaling pathway in this condition.

Human clinical trials have provided pharmacokinetic data for this compound, although variability in plasma concentrations has been noted.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)

| Dose (mg) | Cmax (ng/mL) | Tmax (hours) | Study Population | Reference |

| 50 | 0 - 48.4 | 2 - 4 | Healthy Volunteers | |

| 100 | 0.5 - 3.7 | 2 - 6 | Healthy Volunteers | |

| 150 | 0.1 - 32.2 | 2 - 6 | Healthy Volunteers | |

| 150 | 39.7 (mean) | 3 | Adults with Fragile X Syndrome |

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of mGluR5 in health and disease. Its well-characterized mechanism as a potent and selective mGluR5 negative allosteric modulator provides a clear basis for its observed effects on glutamate signaling. The quantitative data on its binding and functional activity, coupled with detailed experimental protocols, offer a solid foundation for further research and drug development efforts targeting the mGluR5 pathway. The continued exploration of this compound and other mGluR5 modulators holds promise for the development of novel therapeutics for a variety of neurological and psychiatric conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]

Fenobam: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenobam, [N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea], is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Initially developed in the 1970s as a non-benzodiazepine anxiolytic, its specific molecular target was not identified until much later. This discovery has led to a renewed interest in this compound as a valuable tool for studying mGluR5 pharmacology and as a potential therapeutic agent for a variety of neurological and psychiatric disorders, including anxiety, fragile X syndrome, and pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its interaction with the mGluR5 receptor. Detailed experimental protocols for its synthesis and key pharmacological assays are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is an imidazole derivative with a complex chemical structure that includes a substituted phenylurea moiety linked to a methylated imidazolinone ring.

Chemical Identification

| Property | Value |

| IUPAC Name | N-(3-chlorophenyl)-N'-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea[1] |

| CAS Number | 57653-26-6[1] |

| Molecular Formula | C₁₁H₁₁ClN₄O₂[1] |

| Molecular Weight | 266.68 g/mol [1] |

| Canonical SMILES | CN1CC(=O)N=C1NC(=O)NC2=CC(=CC=C2)Cl |

| InChI Key | DWPQODZAOSWNHB-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in DMSO; sparingly soluble in other organic solvents; practically insoluble in water. |

| Purity | Commercially available with >98% purity. |

Tautomerism

This compound can exist in different tautomeric forms. High-resolution NMR spectroscopy has been instrumental in elucidating the predominant tautomeric structure in solution.[2] Studies have shown that in solution, this compound predominantly exists as the tautomer where the proton is on the nitrogen atom of the urea linkage adjacent to the imidazole ring. This preference is influenced by intramolecular hydrogen bonding.

Pharmacological Properties

This compound's primary pharmacological activity is as a potent and selective negative allosteric modulator of the mGluR5 receptor.

Mechanism of Action

This compound binds to an allosteric site on the mGluR5 receptor, which is distinct from the orthosteric binding site for the endogenous ligand, glutamate. As a negative allosteric modulator, this compound does not compete with glutamate for binding but rather changes the conformation of the receptor in such a way that it reduces the affinity and/or efficacy of glutamate. This leads to a decrease in the downstream signaling cascade initiated by mGluR5 activation.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound's interaction with the mGluR5 receptor.

| Parameter | Species | Value | Reference |

| IC₅₀ (quisqualate-induced Ca²⁺ mobilization) | Human | 58 ± 2 nM | |

| IC₅₀ (basal mGluR5 activity) | Human | 84 ± 13 nM | |

| Kd ([³H]this compound binding) | Rat | 54 ± 6 nM | |

| Kd ([³H]this compound binding) | Human | 31 ± 4 nM | |

| Ki (inhibition of [³H]this compound binding by MPEP) | Human | 6.7 ± 0.7 nM |

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in various species, including rodents and humans.

| Species | Route | Dose | Tmax | Cmax | Half-life (t₁/₂) | Bioavailability | Reference |

| Mouse | i.p. | 30 mg/kg | ~15 min | ~1500 ng/mL (plasma) | ~1 hour | - | |

| Rat | p.o. | 30 mg/kg | 1 hour | ~300 ng/mL | ~2 hours | - | |

| Human | p.o. | 50-150 mg | 2-4 hours | Highly variable | Not well defined | Highly variable |

Experimental Protocols

Synthesis of this compound

While the direct synthesis of this compound is not extensively detailed in readily available literature, a general synthetic route can be inferred from the synthesis of its analogs. The synthesis typically involves the condensation of two key intermediates: 2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one and 3-chlorophenyl isocyanate.

Materials:

-

2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one

-

3-chlorophenyl isocyanate

-

Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one in the anhydrous solvent under an inert atmosphere.

-

To this solution, add an equimolar amount of 3-chlorophenyl isocyanate dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield this compound.

mGluR5 Intracellular Calcium Mobilization Assay

This assay is a common method to determine the potency of mGluR5 modulators by measuring changes in intracellular calcium concentration following receptor activation.

Materials:

-

HEK293 cells stably expressing human mGluR5

-

Cell culture medium and supplements

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

mGluR5 agonist (e.g., Quisqualate or (S)-3,5-DHPG)

-

This compound (or other test compounds)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture: Culture the HEK293-hmGluR5 cells in appropriate flasks until they reach a suitable confluency.

-

Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined density and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.

-

Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (or other test compounds) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

-

Fluorescence Measurement: Place the microplate in the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Stimulation: Inject a fixed concentration of the mGluR5 agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound at each concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Logical Relationships

This compound's mechanism of action can be visualized through its effect on the mGluR5 signaling pathway.

mGluR5 Signaling Pathway

Activation of the Gq-coupled mGluR5 receptor by glutamate initiates a cascade of intracellular events.

Caption: The mGluR5 signaling cascade initiated by glutamate binding.

This compound's Negative Allosteric Modulation

This compound inhibits the mGluR5 signaling pathway by binding to an allosteric site on the receptor.

Caption: Logical workflow of this compound's negative allosteric modulation.

Experimental Workflow for NAM Screening

A typical workflow for identifying and characterizing negative allosteric modulators of mGluR5.

Caption: Experimental workflow for negative allosteric modulator screening.

Conclusion

This compound serves as a prototypical negative allosteric modulator of mGluR5, offering a valuable pharmacological tool for both basic and translational research. Its well-characterized chemical structure and pharmacological profile make it an important reference compound in the development of novel therapeutics targeting the mGluR5 receptor. The detailed methodologies and data presented in this guide are intended to support the ongoing efforts of researchers and drug development professionals in this promising field. Further investigation into its pharmacokinetic variability and the development of analogs with improved properties will be crucial for its potential clinical applications.

References

Fenobam: A Technical Guide to its Therapeutic Potential as a Negative Allosteric Modulator of mGluR5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenobam, N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea, is a potent, selective, and non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Initially developed in the 1970s as a non-benzodiazepine anxiolytic, its mechanism of action was unknown at the time.[3][4] Renewed interest in this compound has emerged following the discovery of its specific interaction with mGluR5, a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders.[1] This technical guide provides a comprehensive overview of this compound's pharmacological profile, preclinical and clinical findings, and potential therapeutic applications, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Mechanism of Action

This compound exerts its pharmacological effects by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event modulates the receptor's conformation, leading to a reduction in its response to the endogenous agonist, glutamate. This compound has been shown to act as a non-competitive antagonist and also exhibits inverse agonist properties, meaning it can reduce the basal activity of the mGluR5 receptor in the absence of an agonist.

The metabotropic glutamate receptor 5 is a key player in excitatory neurotransmission and is coupled to the Gq/G11 family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively. By negatively modulating mGluR5, this compound attenuates these downstream signaling cascades.

Figure 1: this compound's Negative Allosteric Modulation of the mGluR5 Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Species | Value | Reference |

| IC50 (quisqualate-evoked intracellular calcium response) | Human mGluR5 | 58 ± 2 nM | |

| IC50 (basal mGluR5 activity - inverse agonism) | Human mGluR5 | 84 ± 13 nM | |

| Kd ([3H]this compound binding) | Rat recombinant mGluR5 | 54 ± 6 nM | |

| Kd ([3H]this compound binding) | Human recombinant mGluR5 | 31 ± 4 nM | |

| Ki (MPEP inhibition of [3H]this compound binding) | Human mGluR5 | 6.7 ± 0.7 nM |

Table 1: In Vitro Binding Affinity and Potency of this compound.

| Species | Dose | Cmax (ng/mL) | Tmax (hours) | Reference |

| Human | 50 mg (oral) | 0.8 - 49.2 | 2 - 4 | |

| Human | 100 mg (oral) | 1.46 - 7.84 | 2 - 6 | |

| Human | 150 mg (oral) | 0.64 - 113 | 2 - 6 | |

| Human (Fragile X) | 150 mg (oral) | 39.7 ± 18.4 (mean ± SEM) | 3 |

Table 2: Pharmacokinetic Parameters of this compound in Humans.

| Indication | Species | Model | Effective Dose | Reference |

| Anxiety | Rodent | Stress-induced hyperthermia, Vogel conflict test, Geller-Seifter conflict test, Conditioned emotional response | 10 - 30 mg/kg p.o. | |

| Pain | Mouse | Formalin test | 10 and 30 mg/kg | |

| Pain | Mouse | Inflammatory pain | 30 mg/kg | |

| Levodopa-induced dyskinesia | Macaque | MPTP-lesioned model | 30 mg/kg | |

| Levodopa-induced dyskinesia (combination with Amantadine) | Macaque | MPTP-lesioned model | 10 and 20 mg/kg (subthreshold) |

Table 3: Preclinical Efficacy of this compound in Animal Models.

Potential Therapeutic Applications and Experimental Protocols

This compound's unique mechanism of action has prompted investigation into several therapeutic areas.

Anxiety Disorders

Originally developed as an anxiolytic, this compound demonstrated efficacy in several preclinical models of anxiety. Clinical trials in the 1980s showed anxiolytic effects comparable to diazepam but with a better side-effect profile, including no oversedation or interaction with ethanol.

Experimental Protocol: Vogel Conflict Test (Rat)

A common preclinical model to assess anxiolytic drug activity.

Figure 2: Experimental Workflow for the Vogel Conflict Test.

Chronic Pain

Preclinical studies have demonstrated this compound's analgesic properties in various mouse models of inflammatory, neuropathic, and visceral pain. The analgesic effect is mediated exclusively through mGluR5 blockade. Importantly, no tolerance to the analgesic effects was observed after two weeks of daily dosing in mice. However, a human study in an experimental pain model showed minimal analgesic effects and high inter-individual pharmacokinetic variability, suggesting that molecules with improved pharmacokinetic profiles may be needed for this indication.

Experimental Protocol: Formalin Test (Mouse)

This model assesses nociceptive responses to a persistent chemical stimulus.

-

Acclimation: Mice are individually placed in observation chambers for at least 30 minutes to acclimate.

-

Drug Administration: this compound (e.g., 10 or 30 mg/kg) or vehicle is administered intraperitoneally.

-

Formalin Injection: A dilute formalin solution (e.g., 5%, 20 µL) is injected into the plantar surface of one hind paw.

-

Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

-

Data Analysis: The total time spent in nociceptive behaviors during each phase is compared between the this compound-treated and vehicle-treated groups.

Fragile X Syndrome (FXS)

FXS is a genetic disorder characterized by intellectual disability and behavioral challenges. The "mGluR theory" of FXS posits that excessive mGluR5 signaling contributes to the pathophysiology of the disorder. This has made mGluR5 antagonists like this compound a prime therapeutic candidate.

A pilot open-label, single-dose trial in adults with FXS demonstrated that this compound was well-tolerated. While pharmacokinetic variability was observed, some participants showed improvements in prepulse inhibition (a measure of sensory gating) and anecdotal reports noted calming effects and reduced hyperactivity and anxiety. These promising initial findings support further investigation with larger, controlled trials. Preclinical work has also shown that this compound treatment can reduce brain levels of amyloid-beta, which is elevated in FXS mouse models.

Experimental Protocol: Pilot Open-Label, Single-Dose Trial in Adults with FXS

This protocol outlines the methodology of a first-in-patient study.

Figure 3: Workflow of a Pilot Clinical Trial of this compound in Fragile X Syndrome.

Parkinson's Disease (PD) and Levodopa-Induced Dyskinesia (LID)

Excessive glutamatergic transmission is implicated in the pathophysiology of Parkinson's disease and the development of dyskinesias following long-term levodopa treatment. Preclinical studies in a primate model of PD (MPTP-lesioned macaques) have shown that this compound can significantly reduce LID. Notably, a combination of subthreshold doses of this compound and amantadine (an NMDA receptor antagonist) produced a robust antidyskinetic effect without worsening parkinsonian symptoms. This suggests a potential synergistic effect and a promising therapeutic strategy for managing LID in PD patients.

Safety and Tolerability

In human studies, this compound has generally been well-tolerated at single oral doses up to 150 mg. Reported adverse events were typically mild and included headache, nausea, metallic taste, and fatigue. No serious adverse events have been reported in the more recent clinical trials. However, one earlier trial reported psychostimulant-like side effects at higher doses.

Conclusion and Future Directions

This compound's well-defined mechanism of action as a potent and selective mGluR5 negative allosteric modulator makes it a valuable tool for investigating the role of this receptor in various CNS disorders. While its development for anxiety and pain in its current formulation may be hampered by pharmacokinetic variability, the promising findings in Fragile X syndrome and levodopa-induced dyskinesia warrant further investigation. Future research should focus on larger, placebo-controlled trials in these populations. Additionally, the development of this compound analogs or prodrugs with improved pharmacokinetic profiles could broaden its therapeutic potential. The continued exploration of this compound and other mGluR5 modulators holds significant promise for the development of novel therapeutics for a range of challenging neurological and psychiatric conditions.

References

- 1. This compound: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | mGluR5 antagonist | Hello Bio [hellobio.com]

- 3. Metabotropic Glutamate Receptor 5 Antagonism with this compound: Examination of Analgesic Tolerance and Side Effect Profile in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The metabotropic glutamate receptor 5 negative allosteric modulator this compound: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Fenobam's Binding to the mGluR5 Receptor: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of Fenobam, a negative allosteric modulator (NAM), binding to the metabotropic glutamate receptor 5 (mGluR5). This document outlines the quantitative binding data, detailed experimental and computational protocols, and key signaling pathways involved, offering valuable insights for researchers in neuroscience and drug discovery.

Quantitative Binding and Functional Data

This compound has been extensively characterized as a potent and selective non-competitive antagonist of the mGluR5 receptor.[1][2] It acts at an allosteric binding site, which is also shared by other prototypical mGluR5 antagonists like 2-methyl-6-(phenylethynyl)-pyridine (MPEP).[1][3][4] The following tables summarize the key quantitative data related to this compound's binding affinity and functional activity at the mGluR5 receptor.

| Binding Affinity Data for this compound | |

| Parameter | Value |

| Kd (rat mGluR5) | 54 ± 6 nM |

| Kd (human mGluR5) | 31 ± 4 nM |

| Ki (for [3H]this compound displacement by MPEP, human mGluR5) | 6.7 ± 0.7 nM |

| Functional Activity of this compound at mGluR5 | |

| Assay | IC50 Value |

| Inhibition of quisqualate-evoked intracellular calcium response (human mGluR5) | 58 ± 2 nM |

| Inhibition of basal mGluR5 activity (inverse agonism) | 84 ± 13 nM |

| Blockade of mGluR5 constitutive activity in vitro | 87 nM |

Experimental and Computational Protocols

The in silico modeling of the this compound-mGluR5 interaction involves a multi-step workflow, beginning with the generation of a receptor model, followed by molecular docking to predict the binding pose, and molecular dynamics simulations to understand the dynamic nature of the interaction.

Homology Modeling of the mGluR5 Receptor

As the crystal structure of the full-length mGluR5 receptor can be challenging to obtain, homology modeling is often employed to generate a three-dimensional structure.

Methodology:

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB). For mGluR5, a member of the Class C G-protein coupled receptors (GPCRs), crystal structures of related receptors like mGluR1 or even partial structures of mGluR5 itself can be used.

-

Sequence Alignment: Align the amino acid sequence of the target protein (mGluR5) with the template sequence.

-

Model Building: Construct the 3D model of the mGluR5 transmembrane domain using software such as MOE (Molecular Operating Environment) or I-TASSER.

-

Model Validation: The quality of the generated model is assessed using tools like RAMPAGE (Ramachandran plot analysis) and ERRAT, which check for stereochemical correctness and overall structural quality.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Methodology:

-

Protein and Ligand Preparation: Prepare the 3D structure of the mGluR5 model by adding hydrogen atoms and assigning charges. The 3D structure of this compound is also prepared and energy minimized.

-

Binding Site Definition: The allosteric binding site within the transmembrane domain of mGluR5 is defined. This site is known to be the interaction point for this compound and other NAMs.

-

Docking Simulation: Perform docking calculations using software like AutoDock. The program explores various conformations of this compound within the defined binding site and scores them based on a scoring function that estimates the binding energy.

-

Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by low binding energy and interactions with key residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-mGluR5 complex over time.

Methodology:

-

System Setup: The docked this compound-mGluR5 complex is embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.

-

Simulation Protocol: MD simulations are performed using software like GROMACS. The simulation typically involves an initial energy minimization, followed by a period of equilibration, and finally, a production run for data collection.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate binding free energies. Studies have identified key residues within the allosteric site that interact with NAMs like this compound.

Visualizations

mGluR5 Signaling Pathway

The metabotropic glutamate receptor 5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a cascade of intracellular signaling events.

References

- 1. The Metabotropic Glutamate Receptor Subtype 5 Antagonist this compound Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Fenobam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenobam, initially investigated as a non-benzodiazepine anxiolytic, has been identified as a potent, selective, and non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It also exhibits inverse agonist properties.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, in vitro and in vivo effects, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are included to support further research and drug development efforts.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the negative allosteric modulation of the mGluR5.[1] Unlike orthosteric antagonists that compete with the endogenous ligand glutamate, this compound binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate.

Furthermore, this compound has been shown to act as an inverse agonist, meaning it can inhibit the basal, constitutive activity of mGluR5 even in the absence of an agonist. This dual action as a NAM and inverse agonist contributes to its potent inhibitory effects on mGluR5 signaling.

Signaling Pathway

The following diagram illustrates the canonical mGluR5 signaling pathway and the inhibitory action of this compound.

References

- 1. The metabotropic glutamate receptor 5 negative allosteric modulator this compound: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabotropic glutamate receptor 5 negative allosteric modulator this compound: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenobam's Impact on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenobam, a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), has garnered significant attention for its therapeutic potential in a range of neurological and psychiatric disorders, including anxiety and Fragile X syndrome. Its mechanism of action at the synapse, particularly its influence on the dynamic processes of synaptic plasticity, is of critical interest for understanding its therapeutic effects and identifying new clinical applications. This technical guide provides an in-depth analysis of this compound's effects on synaptic plasticity, consolidating key findings on its mechanism of action, presenting quantitative data from preclinical studies, and detailing the experimental protocols used to elucidate its function. The guide also includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in modulating the strength of synaptic connections.

Introduction: this compound and the Modulation of Glutamatergic Signaling

This compound acts as a negative allosteric modulator with inverse agonist properties at the mGluR5 receptor.[1] This means it binds to a site on the receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate and also decreasing its basal, constitutive activity.[1] mGluR5 is a G-protein coupled receptor predominantly expressed in the postsynaptic density of excitatory synapses, where it plays a crucial role in modulating synaptic transmission and plasticity.[2] Its activation triggers a cascade of intracellular signaling events that are fundamental to long-lasting changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD). Given this compound's targeted action on mGluR5, it serves as a valuable pharmacological tool to probe the intricacies of glutamatergic signaling in both physiological and pathological states.

Core Mechanism of Action and Signaling Pathways

This compound's primary molecular target is the mGluR5. By negatively modulating this receptor, this compound influences a key signaling cascade that shapes synaptic function.

The mGluR5 Signaling Cascade

Activation of mGluR5 by glutamate initiates the Gαq/11 G-protein signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC). This cascade can modulate the function of various synaptic proteins, including the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity.

Below is a diagram illustrating the canonical mGluR5 signaling pathway that is inhibited by this compound.

Interaction with Scaffolding Proteins and Regulation of Local Protein Synthesis

The function of mGluR5 is intricately regulated by its interaction with postsynaptic density (PSD) scaffolding proteins, particularly Homer and Shank. These proteins form a network that links mGluR5 to other synaptic components, including the NMDAR and the ER. This structural organization is crucial for the precise spatial and temporal control of signaling events that underlie synaptic plasticity.

Furthermore, mGluR5 signaling is tightly coupled to the regulation of local protein synthesis at the synapse. One of the key downstream effects of mGluR5 activation is the initiation of mRNA translation, a process that is critical for the late phase of LTP and LTD. This is particularly relevant in the context of Fragile X syndrome, where the absence of the Fragile X Mental Retardation Protein (FMRP), an mRNA-binding protein that represses translation, leads to exaggerated mGluR5-dependent protein synthesis and altered synaptic plasticity. This compound, by inhibiting mGluR5, is hypothesized to normalize this dysregulated protein synthesis.

The diagram below illustrates the hypothesized mechanism of this compound's action on dendritic spine plasticity, integrating the roles of mGluR5, NMDAR, and FMRP.

Quantitative Data on Synaptic Plasticity